molecular formula C11H10N4 B2442903 5-[(1S)-1-Azidoethyl]isoquinoline CAS No. 2241107-41-3

5-[(1S)-1-Azidoethyl]isoquinoline

Cat. No. B2442903
CAS RN: 2241107-41-3
M. Wt: 198.229
InChI Key: QGLGXASWRQEMAN-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(1S)-1-Azidoethyl]isoquinoline, also known as isoquinolinylazidoethanol or IAQ, is a synthetic compound that is commonly used in scientific experiments due to its unique physical and chemical properties. It is a derivative of Isoquinoline, a heterocyclic aromatic organic compound .


Molecular Structure Analysis

Isoquinoline, the parent compound of 5-[(1S)-1-Azidoethyl]isoquinoline, is composed of a benzene ring fused to a pyridine ring, forming benzo[c]pyridine . The specific structure of 5-[(1S)-1-Azidoethyl]isoquinoline would include an azidoethyl group attached to the 5-position of the isoquinoline ring.


Chemical Reactions Analysis

While specific chemical reactions involving 5-[(1S)-1-Azidoethyl]isoquinoline are not detailed in the literature, isoquinoline and its derivatives are known to participate in various chemical reactions. For instance, isoquinoline can form salts upon treatment with strong acids, such as HCl, and it forms adducts with Lewis acids, such as BF3 .

properties

IUPAC Name

5-[(1S)-1-azidoethyl]isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-8(14-15-12)10-4-2-3-9-7-13-6-5-11(9)10/h2-8H,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLGXASWRQEMAN-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=C1C=CN=C2)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC2=C1C=CN=C2)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(1S)-1-Azidoethyl]isoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.